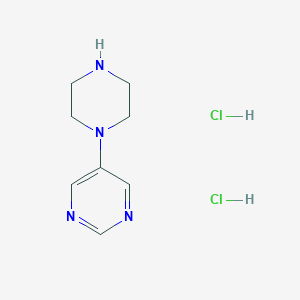
5-(哌嗪-1-基)嘧啶二盐酸盐
描述
5-(Piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H13ClN4. It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds.
科学研究应用
5-(Piperazin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways depending on their chemical structure .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities .
Result of Action
Some piperazine derivatives have been reported to inhibit buche with ic 50 values less than 5 μm .
生化分析
Biochemical Properties
5-(Piperazin-1-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions suggest that 5-(Piperazin-1-yl)pyrimidine dihydrochloride can influence neurotransmission and other signaling pathways.
Cellular Effects
The effects of 5-(Piperazin-1-yl)pyrimidine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the α2-adrenergic receptor can modulate noradrenergic neurotransmission, which in turn affects various cellular processes . Additionally, its partial agonist activity at the 5-HT1A receptor can influence serotonin signaling, impacting mood and behavior.
Molecular Mechanism
At the molecular level, 5-(Piperazin-1-yl)pyrimidine dihydrochloride exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist of the α2-adrenergic receptor by binding to the receptor and inhibiting its activity . Similarly, it partially activates the 5-HT1A receptor, leading to changes in gene expression and downstream signaling pathways. These interactions highlight the compound’s potential as a modulator of neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperazin-1-yl)pyrimidine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-(Piperazin-1-yl)pyrimidine dihydrochloride remains stable under sealed, dry conditions at room temperature
Dosage Effects in Animal Models
The effects of 5-(Piperazin-1-yl)pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its interaction with neurotransmitter receptors suggests that dosage is critical in determining its impact on behavior and physiology
Metabolic Pathways
5-(Piperazin-1-yl)pyrimidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(Piperazin-1-yl)pyrimidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its interaction with neurotransmitter receptors suggests that it may be preferentially distributed in neural tissues .
Subcellular Localization
The subcellular localization of 5-(Piperazin-1-yl)pyrimidine dihydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .
Industrial Production Methods
Industrial production of 5-(Piperazin-1-yl)pyrimidine dihydrochloride often involves large-scale synthesis using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
5-(Piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biological studies.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its potent acetylcholinesterase inhibitory activity.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Used in synthetic chemistry for the preparation of more complex molecules.
Uniqueness
5-(Piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific combination of piperazine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
属性
IUPAC Name |
5-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;;/h5-7,9H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYNUWJXZDQLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193058-93-2 | |
| Record name | 5-(piperazin-1-yl)pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


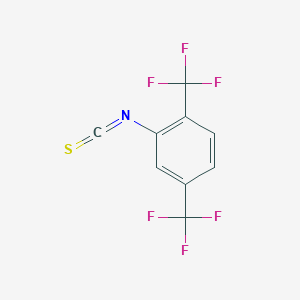
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2509471.png)
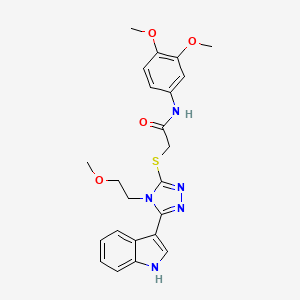
![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)

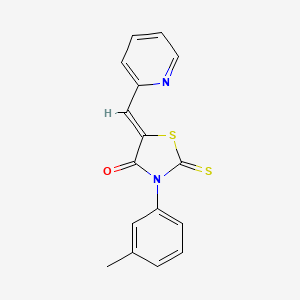
![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)
![1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid](/img/structure/B2509482.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)
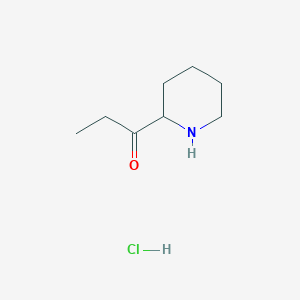
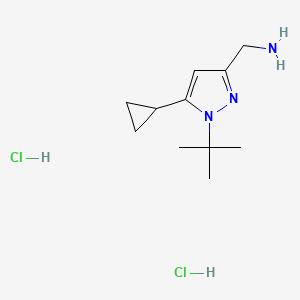
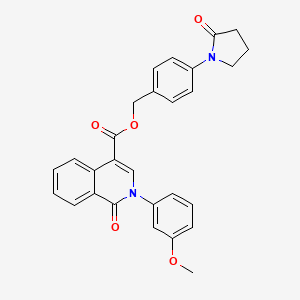
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)

